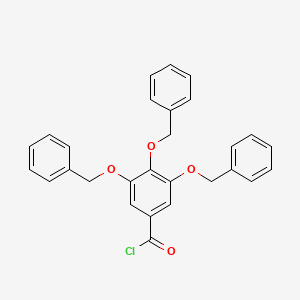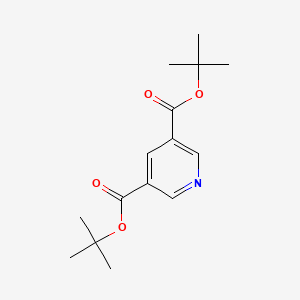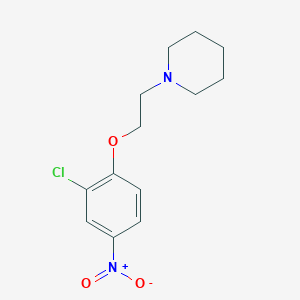
Benzoyl chloride, 3,4,5-tris(phenylmethoxy)-
Vue d'ensemble
Description
Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- is a chemical compound with the molecular formula C28H23ClO4. It consists of 28 carbon atoms, 23 hydrogen atoms, 4 oxygen atoms, and 1 chlorine atom . This compound is known for its unique structure, which includes three phenylmethoxy groups attached to a benzoyl chloride core. It has a melting point of 116.5-117°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- typically involves the reaction of benzoyl chloride with 3,4,5-tris(phenylmethoxy)benzene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Hydrolysis: The benzoyl chloride group can be hydrolyzed to form the corresponding benzoic acid derivative.
Common Reagents and Conditions
Common reagents used in the reactions of Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from the reactions of Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted benzoyl derivatives, while hydrolysis can produce benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the benzoyl group into various molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions involving benzoyl derivatives.
Medicine: Research on Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- may explore its potential therapeutic applications and its role in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- involves its interaction with molecular targets through its reactive benzoyl chloride group. This group can form covalent bonds with nucleophiles, leading to the modification of target molecules. The pathways involved in its action depend on the specific reactions and interactions it undergoes in different contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl chloride: A simpler compound with a single benzoyl chloride group.
3,4,5-Tris(phenylmethoxy)benzene: A related compound without the benzoyl chloride group.
Benzoic acid derivatives: Compounds with similar benzoyl structures but different functional groups.
Uniqueness
Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- is unique due to the presence of three phenylmethoxy groups attached to the benzoyl chloride core. This structure imparts specific chemical properties and reactivity, making it distinct from other benzoyl derivatives.
Propriétés
IUPAC Name |
3,4,5-tris(phenylmethoxy)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClO4/c29-28(30)24-16-25(31-18-21-10-4-1-5-11-21)27(33-20-23-14-8-3-9-15-23)26(17-24)32-19-22-12-6-2-7-13-22/h1-17H,18-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIKAEINJOQILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447886 | |
| Record name | Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1486-47-1 | |
| Record name | Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B3047826.png)





![Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo-](/img/structure/B3047839.png)




![Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3047845.png)


